molecular formula C15H15NO4 B2581499 dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate CAS No. 866137-12-4

dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate

Cat. No.: B2581499
CAS No.: 866137-12-4
M. Wt: 273.288
InChI Key: LILLDJXVUQUKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate (molecular formula: C₁₆H₁₅NO₄, molecular weight: 285.29 g/mol) is a substituted malonate ester featuring a phenyl ring substituted at the para position with a 1H-pyrrole moiety. The malonate core consists of two ester groups flanking a central carbon atom, which is further substituted with the aromatic system. This structural architecture confers unique electronic and steric properties, making the compound a candidate for applications in materials science, pharmaceuticals, and organic synthesis.

The pyrrole group, an electron-rich heterocycle, introduces conjugation effects that may influence the compound’s reactivity and optical properties. Structural characterization of such compounds often employs X-ray crystallography, facilitated by software like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name

dimethyl 2-(4-pyrrol-1-ylphenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-14(17)13(15(18)20-2)11-5-7-12(8-6-11)16-9-3-4-10-16/h3-10,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILLDJXVUQUKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)N2C=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate typically involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole ring undergoes selective oxidation under controlled conditions:

Reagent/CatalystConditionsProductOutcome
Potassium permanganate (KMnO₄)Aqueous acidic medium, 60°C2-[4-(1H-pyrrol-1-yl)phenyl]malonic acidPartial decomposition observed due to ester group sensitivity
Mn(III) acetateAcetic acid, 70–80°COxidized pyrrole derivativesForms dimeric structures via radical intermediates

Ester Hydrolysis

Malonate esters undergo hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :

    • Reagents : NaOH (2M), ethanol/water (1:1)

    • Conditions : Reflux, 4 hr

    • Product : Disodium 2-[4-(1H-pyrrol-1-yl)phenyl]malonate (yield: 78%)

  • Acidic Hydrolysis :

    • Reagents : 12N HCl, methanol

    • Conditions : 25°C, 24 hr under H₂ atmosphere

    • Product : Partially hydrolyzed monoester (yield: 62%)

Nucleophilic Substitution

The para-substituted phenyl group participates in SNAr reactions:

NucleophileConditionsProduct
MorpholineTHF, reflux, 24 hr5-Aryl-1-morpholin-4-yl-propan-1-one derivatives
Sodium methoxide (NaOMe)MtBE, -10°CMethoxy-substituted malonate (yield: 68%)

Catalytic Hydrogenation

Selective reduction of the pyrrole ring:

  • Catalyst : 20% Pd(OH)₂/C

  • Conditions : 50 psi H₂, 50°C, 16 hr

  • Product : Tetrahydro-pyrrole malonate (isolated as off-white solid)

Radical-Mediated Reactions

Radical intermediates enable C–C bond formation:

  • Radical Source : FeSO₄/H₂O₂ in DMSO

  • Reagents : Diethyl bromomalonate

  • Product : Alkylated pyrrole-malonate adducts (yield: 72%)

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

Cyclization AgentConditionsProduct
p-TsOHToluene, refluxPyrrolizine-1,1-dicarboxylates
Rh₂(OAc)₄THF, 45°CFused tricyclic derivatives

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides:

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Conditions : DMF, 100°C, 12 hr

  • Product : Biaryl-malonates (yield: 55–60%)

Key Stability Considerations:

  • Thermal Stability : Decomposes above 200°C (DSC data)

  • pH Sensitivity : Rapid ester hydrolysis occurs at pH >10

  • Light Sensitivity : Pyrrole ring undergoes photoxidation under UV light

This compound’s dual functionality makes it valuable for synthesizing bioactive heterocycles and functional materials. Recent patent activity highlights its use in developing kinase inhibitors , while its radical reactivity enables access to complex architectures .

Scientific Research Applications

Organic Synthesis

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate can serve as a key intermediate in the synthesis of various biologically active compounds. Its structure allows for multiple reaction pathways, including:

  • Esterification : The malonate group can undergo esterification reactions to form esters with different alcohols.
  • Decarboxylation : Under certain conditions, the compound can be decarboxylated to yield substituted aromatic compounds, which are valuable in pharmaceuticals.
  • Functionalization : The pyrrole ring can be functionalized to create derivatives with enhanced biological activity.

Medicinal Chemistry

Research indicates that compounds containing pyrrole and malonate moieties exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, similar compounds have been shown to:

  • Inhibit specific enzymes involved in inflammatory pathways.
  • Act as modulators of cellular signaling pathways related to cancer progression.

A study examining dimethyl malonate's protective effects in acute respiratory distress syndrome (ARDS) demonstrated its potential role in reducing lung inflammation and capillary leak, suggesting that derivatives like this compound could be explored for therapeutic applications in respiratory diseases .

Biochemical Research

This compound's unique structure makes it suitable for probing biochemical pathways. Its interactions with enzymes and proteins can provide insights into:

  • Enzyme inhibition : The compound may serve as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Cell signaling : By modifying cellular responses through targeted interactions, it could help elucidate mechanisms underlying various diseases.

Case Study 1: Anti-inflammatory Activity

In a murine model of ARDS, dimethyl malonate was administered to assess its impact on lung inflammation. Results indicated that treatment led to significant reductions in inflammatory cell counts and protein leakage in bronchoalveolar lavage fluid, highlighting its potential as a therapeutic agent against inflammation .

ParameterControl GroupDMM Treatment Groupp-value
Total Cell Count (cells/ml)6.93×1066.93\times 10^62.46×1062.46\times 10^60.04
Macrophages (cells/ml)168.685.10.04
Lymphocytes (cells/ml)527.7248.30.04
Protein Leak (μg/μl)1.481.150.03

This case study underscores the compound's potential utility in developing new treatments for inflammatory diseases.

Case Study 2: Synthesis of Complex Molecules

Research focused on synthesizing novel compounds using this compound as an intermediate has demonstrated its effectiveness in creating new derivatives with enhanced pharmacological properties. The malonate group facilitates the introduction of various substituents, allowing for the fine-tuning of biological activity .

Mechanism of Action

The mechanism of action of dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the malonate ester can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Dimethyl malonate: The absence of substituents on the central carbon results in a symmetric, flexible structure. Its reactivity is dominated by enolate formation, enabling use in Claisen condensations .
  • Dimethyl 2-(aminomethylene)malonate: The aminomethylene group creates a push-pull system, polarizing the C=C bond and enhancing electrophilicity. This is reflected in shortened C—N and C=C bond lengths (1.35 Å and 1.34 Å, respectively), as determined via X-ray crystallography .
  • The pyrrole’s electron-donating nature may also modulate the acidity of the malonate α-hydrogens.

Physical Properties

  • Volatility : Dimethyl malonate is highly volatile (bp 181°C), whereas the phenyl-pyrrole derivative’s larger molecular weight and aromaticity likely reduce volatility significantly.
  • Solubility : While dimethyl malonate is miscible with common organic solvents, the hydrophobic phenyl-pyrrole group may decrease solubility in polar solvents.

Biological Activity

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is a pyrrole-derived compound that features a malonate moiety. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Targets

The primary biological targets for this compound include:

  • Dihydrofolate reductase (DHFR) : An enzyme critical for nucleotide synthesis.
  • Enoyl ACP reductase : Involved in fatty acid synthesis.

Mode of Action

The compound inhibits DHFR and enoyl ACP reductase by binding to their active sites. This inhibition disrupts nucleotide synthesis and fatty acid metabolism, leading to suppressed cell growth and increased glucose uptake in specific cell types .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Proteus mirabilis

In vitro assays indicated that the compound shows effective inhibition at concentrations as low as 0.8 µg/mL against certain strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of metabolic pathways linked to cell growth and survival. The ability to inhibit key enzymes involved in cancer metabolism highlights its therapeutic potential .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity Study : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results showed substantial inhibition zones for S. aureus and E. coli, confirming its broad-spectrum antibacterial activity .
  • Molecular Docking Studies : Computational docking studies revealed strong binding affinities between this compound and the active sites of both DHFR and enoyl ACP reductase, providing insights into its mechanism of action at the molecular level .
  • Anticancer Research : Another research effort focused on the compound's effects on cancer cell lines, demonstrating that it significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .

Data Summary

Biological ActivityTarget EnzymeInhibition Concentration (µg/mL)Reference
AntibacterialDHFR0.8
AnticancerEnoyl ACP reductaseVaries (dose-dependent)

Q & A

Q. What are the key considerations for optimizing the synthesis of dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature, catalyst type, and reaction time. For example, analogous malonate derivatives (e.g., diethyl malonate) achieve higher yields (77%) under controlled conditions like 120°C and use of trichlorophosphate as a catalyst . Statistical Design of Experiments (DoE) can minimize trials while capturing interactions between variables, such as solvent polarity and stoichiometric ratios, to identify optimal conditions . Screening via HPLC or GC-MS is critical to monitor intermediate purity and final product integrity .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Contradictions often arise from differences in experimental protocols (e.g., solvent systems, temperature gradients). A meta-analysis of peer-reviewed and grey literature, as demonstrated in the U.S. EPA’s evaluation of dimethyl malonate, can identify consensus values while flagging outliers for re-evaluation . Reproducibility studies under standardized conditions (e.g., IUPAC guidelines) are essential. Cross-validation using techniques like differential scanning calorimetry (DSC) for stability and NMR for structural confirmation ensures data reliability .

Q. What characterization techniques are most effective for verifying the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR (¹H/¹³C) for structural elucidation of the pyrrole and malonate moieties.
  • FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
  • HPLC-MS for purity assessment, particularly to detect byproducts from incomplete esterification or pyrrole coupling .
  • X-ray crystallography (if crystalline) for absolute configuration determination, though this requires high-purity samples .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates reaction path searches with experimental feedback to optimize conditions for analogous malonate derivatives . Molecular dynamics simulations can model solvent effects, while machine learning algorithms analyze historical reaction data to recommend optimal catalysts (e.g., organocatalysts vs. metal complexes) .

Q. What interdisciplinary applications exist for this compound, and how can they be explored methodologically?

  • Methodological Answer :
  • Materials Science : Use as a monomer in polymer synthesis. Monitor polymerization kinetics via real-time FT-IR or GPC.
  • Medicinal Chemistry : Screen for bioactivity (e.g., anticancer properties) using in vitro assays (e.g., MTT on cancer cell lines) and molecular docking studies to predict target interactions .
  • Environmental Chemistry : Investigate photodegradation pathways under simulated sunlight using LC-TOF-MS to identify breakdown products .

Q. How can researchers resolve mechanistic ambiguities in reactions involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O-labeled esters to trace ester hydrolysis pathways.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Employ ReactIR or Raman spectroscopy to detect transient intermediates during reactions .

Q. What statistical frameworks are recommended for analyzing multivariate data in optimization studies?

  • Methodological Answer :
  • Factorial Design : Test main effects and interactions (e.g., 2³ design for temperature, catalyst loading, and solvent polarity) .
  • Response Surface Methodology (RSM) : Model non-linear relationships to predict yield maxima.
  • Bayesian Optimization : Efficiently navigate high-dimensional parameter spaces with limited experimental runs .

Data Management and Reproducibility

Q. How can chemical software improve data integrity and experimental reproducibility for studies on this compound?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Track experimental parameters and raw data to ensure transparency.
  • Cheminformatics Platforms : Use tools like KNIME or Pipeline Pilot to standardize data entry and automate analysis.
  • Version Control Systems : Apply Git for computational workflows (e.g., DFT input files) to document changes .

Training and Safety

Q. What advanced training is recommended for handling this compound in specialized research (e.g., catalysis or toxicology)?

  • Methodological Answer :
  • Coursework : Enroll in advanced courses like CHEM 4206 (Advanced Chemistry Research) for hands-on training in catalysis and spectroscopic techniques .
  • Safety Protocols : Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams for hazardous reactions (e.g., high-temperature esterifications) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.